Product packaging for 4-Amino-3,5-dichlorobenzaldehyde(Cat. No.:CAS No. 62909-66-4)

4-Amino-3,5-dichlorobenzaldehyde

Cat. No.: B195434
CAS No.: 62909-66-4
M. Wt: 190.02 g/mol
InChI Key: LDCXVGKWQBEJRH-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Heterocyclic Chemistry

4-Amino-3,5-dichlorobenzaldehyde is a versatile intermediate in organic synthesis, primarily utilized in the construction of a variety of heterocyclic systems and other complex organic molecules. Its aldehyde functionality readily participates in condensation reactions, while the amino group and the chlorinated aromatic ring offer sites for further functionalization.

A primary application of this compound is in the synthesis of Schiff bases. The condensation of the amino group with an aldehyde or ketone, or the reaction of the aldehyde group with a primary amine, leads to the formation of imines (Schiff bases). These Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of various heterocyclic compounds. For instance, Schiff bases derived from this compound can be used to synthesize 1,2,4-triazole (B32235) derivatives, which are known to exhibit a range of biological activities.

The compound is also a key starting material for the synthesis of various nitrogen-containing heterocycles. Through multi-component reactions, a powerful tool in modern organic synthesis, this compound can be used to construct complex heterocyclic scaffolds in a single step. For example, it has been employed in the synthesis of pyrimidine (B1678525) derivatives through reactions involving active methylene (B1212753) compounds.

Furthermore, its role extends to the synthesis of precursors for pharmacologically active molecules. It is a reported reagent in the synthesis of pyrazolopyridine derivatives, which have been investigated as inhibitors of phosphodiesterase-4 (PDE-IV) and in the production of tumor necrosis factor-alpha (TNF-alpha). It is also used as a reagent in the synthesis of amino acid derivatives that act as neuropeptide Y antagonists.

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds form a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms into an aromatic ring can significantly alter the physical, chemical, and biological properties of the molecule. This compound is a prime example of a polyhalogenated aromatic compound where the interplay of different functional groups leads to unique reactivity and utility.

The presence of chlorine atoms in this compound has several important implications. From a synthetic standpoint, the chlorine atoms are relatively stable but can be displaced under specific conditions, offering a handle for further diversification of the molecular structure. Electronically, the chlorine atoms are electron-withdrawing, which influences the reactivity of the aromatic ring and the functional groups attached to it.

In the broader context of halogenated aromatic aldehydes, the reactivity of this compound can be compared to its analogues. For example, in comparison to its difluoro counterpart, 4-amino-3,5-difluorobenzaldehyde, the dichloro derivative exhibits different electronic and steric effects. While fluorine is more electronegative, chlorine has a larger atomic radius, which can influence reaction kinetics and the conformation of the resulting products. The choice between a chlorinated or fluorinated starting material often depends on the desired properties of the final product, such as metabolic stability in drug design, where fluorinated compounds are often preferred.

The research on halogenated aromatic aldehydes is driven by the need for new building blocks for the synthesis of novel compounds with tailored properties. The specific substitution pattern of this compound, with the amino group para to the aldehyde and flanked by two chlorine atoms, makes it a strategically important synthon in this ongoing research endeavor.

Historical Development of Research Applications

The research trajectory of this compound has evolved from its use as a simple chemical intermediate to a key component in the synthesis of sophisticated molecular architectures with specific functional properties. Early research involving similar dichlorinated benzaldehydes dates back to at least the mid-20th century, where they were used in fundamental organic reactions. rsc.org

The utility of this compound in more specialized applications appears to have gained momentum with the increasing interest in the synthesis of biologically active heterocyclic compounds. The recognition of the importance of halogenated scaffolds in medicinal chemistry has further propelled its use. For instance, its application as an impurity reference standard for the pharmaceutical compound Clenbuterol indicates its relevance in analytical and quality control aspects of drug development. nih.gov

More recent research has focused on leveraging the unique reactivity of this compound in multi-component reactions to build complex molecular libraries for high-throughput screening. Its use in the synthesis of inhibitors for enzymes like PDE-IV and as antagonists for neuropeptide Y receptors showcases its current role in drug discovery programs. The continued exploration of new reactions and applications for this versatile building block underscores its enduring importance in advanced chemical research.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO nih.govnih.gov
Molecular Weight 190.03 g/mol nih.govnih.gov
IUPAC Name This compound nih.gov
CAS Number 62909-66-4 nih.govsigmaaldrich.cn
Appearance Solid sigmaaldrich.cn
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Examples of Heterocyclic Syntheses Utilizing this compound

Heterocyclic SystemReaction TypeNotes
Pyrazolopyridine derivatives Multi-component reactionInvestigated as PDE-IV inhibitors and for TNF-alpha production.
Amino acid derivatives Reagent in synthesisDeveloped as neuropeptide Y antagonists.
Schiff bases Condensation reactionVersatile intermediates for further heterocyclic synthesis.
Quinoline derivatives Annulation reactionUsed as a starting material for the synthesis of substituted quinolines. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO B195434 4-Amino-3,5-dichlorobenzaldehyde CAS No. 62909-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXVGKWQBEJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561114
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62909-66-4
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for 4 Amino 3,5 Dichlorobenzaldehyde

Established Synthetic Pathways

Traditional synthesis of 4-Amino-3,5-dichlorobenzaldehyde often relies on multi-step processes involving functional group transformations on a pre-existing benzene (B151609) ring. These methods are well-documented and form the foundation of its industrial production.

Amination Reactions of Dihalogenated Benzaldehydes

A primary route to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on a polyhalogenated benzaldehyde (B42025) precursor. The most common precursor for this method is 3,4,5-trichlorobenzaldehyde (B1355452). In this reaction, the chlorine atom at the 4-position is replaced by an amino group.

The process typically involves reacting 3,4,5-trichlorobenzaldehyde with ammonia (B1221849) (NH₃) at elevated temperatures, often between 180 and 350°C. google.com This amination can be performed with or without a catalyst. When a catalyst is used, it often consists of an alkali metal halide to facilitate the substitution. google.com A similar strategy has been described for the synthesis of related compounds like 4-amino-3,5-dihalopyridines from 3,4,5-trihalopyridines, highlighting the general applicability of this transformation. researchgate.net

Table 1: Established Synthesis via Amination

Precursor Reagents Conditions Product Notes

Precursor-Based Synthesis Approaches

Alternative established methods begin with different precursors, building the molecule through various functional group introductions.

One such approach starts with 3,5-dichlorotoluene (B1293413). This method involves the oxidation of the methyl group to an aldehyde group. For instance, 3,5-dichlorotoluene can be oxidized using hydrogen peroxide as the oxidant and a mixed metal-ion catalyst (such as cobalt, molybdenum, and bromine) in an acetic acid solvent. google.com This yields 3,5-dichlorobenzaldehyde (B167965). The subsequent step would involve nitration at the 4-position, followed by the reduction of the nitro group to an amine, to yield the final product.

Another precursor-based method involves diazotization. This synthetic route may start with a related aniline (B41778) derivative which is then transformed to introduce the aldehyde function. lookchem.com The Vilsmeier-Haack reaction is another viable, though older, technique for formylating (adding the -CHO group to) activated aromatic rings. To synthesize this compound via this route, one would typically start with 3,5-dichloroaniline. The amino group would first be protected (e.g., as an acetanilide) to prevent side reactions before formylation with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). A final hydrolysis step removes the protecting group to yield the desired product. This formylation method has been successfully applied to produce the analogous compound 4-Amino-3,5-difluorobenzaldehyde.

Advanced and Green Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing chemical compounds, including this compound. These techniques aim to reduce waste, energy consumption, and the use of hazardous materials.

Catalyst-Free and Solvent-Free Methodologies

Catalyst- and solvent-free reactions represent a significant advancement in green synthesis. These methods are often carried out using techniques like solid-state melt reactions or mechanochemical ball milling. researchgate.netlookchem.com For example, the synthesis of hydrazones from 3,5-dichlorobenzaldehyde has been successfully performed under solvent-free conditions by reacting the aldehyde with 4-nitrophenyl hydrazine (B178648) at room temperature. researchgate.netdiscoveryjournals.org This approach offers numerous benefits, including simplicity, elimination of organic solvents, rapid reaction times, and pure products without the need for complex purification. discoveryjournals.org

While a direct catalyst- and solvent-free synthesis for this compound is not extensively documented, the principles have been applied to four-component reactions to create complex molecules, where an aldehyde (like 3,4-dichlorobenzaldehyde) is a key starting material. rsc.org These reactions can be conducted by simply heating the mixture of reactants at 100°C, yielding the final product in a short time. rsc.org This demonstrates the potential for developing a similar green protocol for the amination of a suitable dichlorobenzaldehyde precursor.

Table 2: Green Synthesis Approaches

Method Precursors Conditions Yield Advantages
Solvent-Free Reaction 3,5-Dichlorobenzaldehyde, 4-Nitrophenyl hydrazine Room Temperature 33%-57% No organic solvent, catalyst-free, simple workup. discoveryjournals.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. scispace.com

This technology has been effectively used for the amination of halo-pyridines and halo-pyrimidines in a solvent-free context, suggesting its direct applicability to the amination of 3,4,5-trichlorobenzaldehyde. researchgate.net Furthermore, microwave-assisted multi-component reactions involving various benzaldehydes are well-established for creating complex heterocyclic compounds like β-amino ketones and imidazoles. tandfonline.comrasayanjournal.co.in In a typical procedure, the reactants are mixed, sometimes with a catalytic amount of acid, and irradiated in a microwave oven for a few minutes to achieve high yields of the desired product. tandfonline.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and related compounds, several parameters are typically adjusted.

In traditional pathways like amination, key variables include temperature, pressure, and the molar ratio of reactants. For the amination of 3,4,5-trichlorobenzotrifluoride, a related reaction, temperatures are maintained between 180 and 350°C to drive the reaction to completion. google.com

For newer, greener methods, optimization involves different factors. In catalyst- and solvent-free reactions, the temperature and reaction time are crucial. For instance, in the four-component synthesis of polyhydroquinolines, a temperature of 100°C was found to be optimal, as higher temperatures led to decreased yields. rsc.org In microwave-assisted synthesis, the power level and irradiation time are the primary variables to be optimized. A study on imidazole (B134444) synthesis found that heating at 100°C with 200W microwave power gave excellent yields in a very short time. tandfonline.com The choice of solvent (if any) and catalyst can also be optimized to improve reaction efficiency and yield. academie-sciences.frresearchgate.net

Chemical Reactivity and Derivatization of 4 Amino 3,5 Dichlorobenzaldehyde

Formation of Imine Derivatives (Schiff Bases)

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. sciencepublishinggroup.com This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of derivatives with diverse applications. sciencepublishinggroup.comijrpr.com

Condensation Reactions with Primary Amines

The formation of Schiff bases from 4-Amino-3,5-dichlorobenzaldehyde typically involves its reaction with various primary amines. This condensation reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of glacial acetic acid. academicjournals.orgsphinxsai.com The general scheme involves refluxing equimolar amounts of the aldehyde and the primary amine, leading to the formation of the corresponding imine. academicjournals.orgnepjol.info For instance, new Schiff bases have been synthesized by reacting this compound with compounds like 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole in ethanol, resulting in the formation of the corresponding Schiff base after a period of reflux. nih.gov Similarly, condensation with other primary amines, such as those derived from 1,2,4-triazole (B32235), follows a similar protocol, often yielding crystalline products upon cooling. nepjol.info

The reaction conditions can be adapted based on the specific reactants. For example, some syntheses are performed at room temperature with stirring, followed by reflux to ensure completion of the reaction. humanjournals.com The choice of solvent can also influence the reaction yield, with ethanol often being a preferred medium. scirp.org

Spectroscopic Characterization of Schiff Bases

The structural elucidation of the synthesized Schiff bases relies heavily on spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectra of Schiff bases is the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically observed in the range of 1584-1618 cm⁻¹. dergipark.org.trsemanticscholar.orgnih.gov The disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine provides further evidence for the formation of the Schiff base. Other notable peaks include those corresponding to aromatic C-H and C=C stretching vibrations. dergipark.org.trsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the structure of Schiff bases. A characteristic singlet peak in the downfield region, typically between δ 7.70 and 8.34 ppm, is assigned to the azomethine proton (-N=CH-). dergipark.org.tr The chemical shift of this proton can be influenced by the electronic nature of the substituents on the aromatic rings. Aromatic protons typically appear as multiplets in the region of δ 6.99-7.99 ppm. dergipark.org.tr

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the synthesized Schiff bases, with the molecular ion peak (M+) or related peaks (e.g., M+1) confirming the expected molecular formula. nih.gov

A summary of the characteristic spectroscopic data for Schiff bases derived from this compound is presented in the table below.

Spectroscopic TechniqueCharacteristic FeatureTypical Range/ValueReference(s)
IR Spectroscopy Azomethine (-C=N-) stretch1584-1618 cm⁻¹ dergipark.org.trsemanticscholar.orgnih.gov
¹H NMR Spectroscopy Azomethine (-N=CH-) protonδ 7.70-8.34 ppm (singlet) dergipark.org.tr
Mass Spectrometry Molecular ion peakCorresponds to calculated molecular weight nih.gov

Metal Complexation with Schiff Bases and Coordination Chemistry

Schiff bases derived from this compound can act as versatile ligands, coordinating with various metal ions to form stable complexes. nih.govnih.gov These ligands often act as bidentate or multidentate donors, coordinating through the imine nitrogen and another donor atom, such as a phenolic oxygen or a thiol sulfur, if present in the primary amine precursor. nih.gov

The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) chlorides or acetates) in a suitable solvent like methanol (B129727) or ethanol. nih.govsemanticscholar.org The resulting complexes often exhibit distinct colors and physical properties compared to the free ligands.

The coordination of the metal to the Schiff base is confirmed by shifts in the IR spectra. For example, a shift in the C=N stretching frequency upon complexation indicates the involvement of the azomethine nitrogen in coordination. nih.gov In addition to spectroscopic methods, techniques like magnetic susceptibility measurements and thermal analysis are employed to determine the geometry and stability of the metal complexes. nih.govnih.gov For instance, studies have suggested square planar or octahedral geometries for various metal complexes of Schiff bases derived from substituted benzaldehydes. nih.gov

Cyclization Reactions to Heterocyclic Systems

The reactivity of the functional groups in this compound and its Schiff base derivatives allows for their use as precursors in the synthesis of various heterocyclic compounds.

Synthesis of Pyrazolopyridine Derivatives

This compound serves as a key reagent in the synthesis of pyrazolopyridine derivatives. labmix24.com These compounds are of interest due to their potential biological activities. The synthetic strategy often involves a multi-component reaction where the aldehyde is condensed with other reagents to construct the fused heterocyclic ring system. For example, one-pot multicomponent condensation reactions involving this compound, an active methylene (B1212753) compound, and a hydrazine (B178648) derivative can lead to the formation of substituted pyrazolopyridine moieties. nih.gov

Formation of Azetidinone Derivatives

Schiff bases derived from this compound are valuable intermediates in the synthesis of azetidinones, also known as β-lactams. academicjournals.org The characteristic four-membered ring of azetidinones is typically formed through a [2+2] cycloaddition reaction between the Schiff base and a ketene, often generated in situ from an acyl chloride. sphinxsai.comchemijournal.com

The synthesis of azetidinone derivatives generally involves reacting the Schiff base with chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like 1,4-dioxane. academicjournals.orghumanjournals.comchemijournal.com The base neutralizes the hydrochloric acid formed during the reaction, facilitating the cyclization process. The resulting azetidinone derivatives are then isolated and purified, often by recrystallization. humanjournals.com The formation of the β-lactam ring is confirmed by the appearance of a characteristic carbonyl stretching band in the IR spectrum, typically around 1680-1740 cm⁻¹.

Access to Imidazopyridine Scaffolds

Imidazopyridines are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of imidazopyridine scaffolds can be achieved through various strategies, and while direct reactions involving this compound are not extensively documented in the provided results, the general synthetic routes for imidazopyridines often involve the reaction of aminopyridines with aldehydes or their derivatives. beilstein-journals.orgnih.govrsc.orgsioc-journal.cn

For instance, the synthesis of imidazo[1,2-a]pyridines has been accomplished through a (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines. rsc.org Another approach involves a three-component one-pot reaction of 2-aminopyridine, phenylacetylene, and a substituted benzaldehyde (B42025), catalyzed by a mixed nano-CuO/CuAl2O4 and D-glucose system. beilstein-journals.org Although this compound was not specified as a reactant in these particular examples, its aldehyde functionality suggests its potential utility in similar multi-component reactions to generate novel imidazopyridine derivatives. The synthesis of imidazo[4,5-b]pyridines can be achieved through the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. nih.gov

Triazine-Based Heterocycle Synthesis

The synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted by various nucleophiles. nih.gov While a direct synthesis of triazines from this compound is not explicitly described, its amino group allows it to act as a nucleophile.

A general method for preparing monosubstituted 1,3,5-triazine derivatives involves the reaction of cyanuric chloride with an amine, such as 4-aminobenzoic acid, in the presence of a base like sodium carbonate. nih.gov This suggests that this compound could potentially react in a similar manner to form a dichlorotriazine derivative, which could then undergo further substitutions to create more complex triazine-based structures. The synthesis of various triazine derivatives has been reported through different methodologies, including the cyclotrimerization of nitriles. chim.it

Pyrrolone, Pyridazinone, and Imidazole (B134444) Derivatives

The aldehyde and amino functionalities of this compound make it a suitable precursor for the synthesis of various five- and six-membered heterocyclic rings.

Pyrrolone and Pyridazinone Derivatives: The synthesis of pyrrolone and pyridazinone derivatives has been achieved from pyrazole-based starting materials. For example, some pyrazole-based heterocycles, including pyrrolone and pyridazinone derivatives, were synthesized from a pyrazolyl-2(3H)-furanone derivative. researchgate.net Although not directly involving this compound, this highlights a synthetic pathway that could potentially be adapted.

Imidazole Derivatives: The synthesis of imidazole derivatives can be accomplished through various routes. bohrium.comorganic-chemistry.orgnih.govbaranlab.org One common method is the condensation reaction of an aldehyde, a 1,2-dicarbonyl compound (like benzil), an amine, and ammonium (B1175870) acetate. nih.gov Given its aldehyde group, this compound could be a key reactant in such multi-component reactions to produce highly substituted imidazole derivatives. For example, new imidazole derivatives were synthesized from the condensation of 3-(1H-imidazol-1-yl)propan-1-amine and various benzaldehyde derivatives. bohrium.com Another approach involves the reaction of an oximoinoketone intermediate with different aromatic aldehydes and ammonium acetate. nih.gov

Polyhydroquinoline Synthesis

Polyhydroquinolines are a class of heterocyclic compounds with significant biological activities. Their synthesis is often achieved through a one-pot, four-component Hantzsch condensation reaction. rsc.orgnih.govresearchgate.netacs.orgresearchgate.net This reaction typically involves an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate), and a nitrogen source, usually ammonium acetate. rsc.orgnih.gov

The reaction of 3,4-dichlorobenzaldehyde (B146584) in a four-component synthesis of polyhydroquinolines has been reported to proceed well, yielding the corresponding product in good yield. rsc.org This indicates that this compound, with its aldehyde functionality, is a viable substrate for the Hantzsch reaction to produce novel polyhydroquinoline derivatives. The reaction can be carried out under catalyst- and solvent-free conditions with heating. rsc.orgresearchgate.net

ReactantsCatalyst/SolventProductYield (%)Reference
Aromatic aldehydes, dimedone, ethyl acetoacetate, ammonium acetateNone (heated at 100 °C)PolyhydroquinolinesGood to excellent rsc.org
3,5-dibromo-4-hydroxybenzaldehyde, dimedone, ammonium acetate, ethyl acetoacetateEthanolPolyhydroquinoline derivativesExcellent nih.gov
Aromatic aldehydes, 1,3-cyclohexanediones, alkyl acetoacetate, ammonium acetateNano-g-Fe2O3-SO3HPolyhydroquinolinesNot specified researchgate.net
Aromatic aldehydes, ammonium acetate, 1,3-dicarbonyl compoundsFe3O4@GA@IG bionanocatalyst/Ethanol1,4-DHP and Polyhydroquinoline derivativesNot specified acs.org

Reaction with Amino Acid Derivatives

This compound can react with amino acid derivatives to form Schiff bases or be incorporated into more complex structures. A notable application is in the synthesis of chiral β-amino acids. google.com In one patented process, an imine derived from 3,5-dichlorobenzaldehyde (B167965) and (S)-phenylglycinol is reacted with a Reformatsky reagent to produce an amino alcohol product with high enantiomeric excess. google.com This amino alcohol can then be oxidatively cleaved to yield a β-amino ester. google.com

Furthermore, 3,5-dichlorobenzaldehyde is used in precipitation-induced asymmetric transformations of chiral alpha-amino acids. google.com This process often involves the use of an aromatic aldehyde to facilitate the resolution-racemization process.

Other Functional Group Transformations

The aldehyde and amino groups of this compound can undergo various other transformations. The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid. The amino group can be acylated, alkylated, or diazotized to introduce other functionalities.

For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazine derivatives with aldehydes, such as 2,6-dichlorobenzaldehyde (B137635), leads to the formation of arylideneamino derivatives. researchgate.net This demonstrates the reactivity of the amino group in condensation reactions.

Mechanistic Investigations in Reactions Involving 4 Amino 3,5 Dichlorobenzaldehyde

Elucidation of Reaction Mechanisms in Heterocyclic Synthesis

The construction of heterocyclic rings using 4-Amino-3,5-dichlorobenzaldehyde involves a series of well-established organic reactions. The aldehyde group serves as a key functional handle for condensation and cyclization reactions, while the amino group and chlorine atoms modulate the reactivity of the aromatic ring.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. lookchem.com The mechanism initiates with the deprotonation of the active methylene compound to form a carbanion or enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. evitachem.comlookchem.com This is followed by a dehydration step to yield an α,β-unsaturated product. evitachem.com

This initial product of the Knoevenagel condensation can then serve as a "Michael acceptor" in a subsequent Michael addition reaction. scribd.com The Michael addition involves the 1,4-conjugate addition of a nucleophile (the "Michael donor") to this α,β-unsaturated carbonyl compound. scribd.comambeed.com

A plausible mechanistic pathway for the synthesis of 4H-pyran derivatives, for example, involves an initial Knoevenagel condensation between an aromatic aldehyde and malononitrile. The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with a β-dicarbonyl compound. The sequence concludes with an intramolecular cyclization and tautomerization to yield the final stable heterocyclic product. This sequence has been demonstrated in the synthesis of various 2-amino-3-cyano-4H-pyran derivatives. ambeed.com While specific studies on this compound are not detailed, related substituted benzaldehydes readily participate in these tandem reactions. ambeed.com

Table 1: Mechanistic Steps in Knoevenagel-Michael Reactions

Step Description Intermediate/Product
1 Base-catalyzed deprotonation of an active methylene compound (e.g., malononitrile). Carbanion/Enolate
2 Nucleophilic attack of the carbanion on the aldehyde carbonyl group (Knoevenagel Condensation). Aldol-type adduct
3 Dehydration of the adduct. α,β-unsaturated "Michael acceptor"
4 Nucleophilic 1,4-addition of a second active methylene compound ("Michael donor"). Michael adduct
5 Intramolecular cyclization. Cyclic intermediate

| 6 | Tautomerization. | Final heterocyclic product |

Oxidative dehydrogenation and amination are key processes in the synthesis of nitrogen-containing heterocycles like imidazopyridines. In these reactions, C-H bonds are transformed into C-N bonds, often with the removal of hydrogen atoms. For instance, a copper-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309) can proceed through a condensation-amination-oxidative dehydrogenation process to form 1,3-diarylated imidazo[1,5-a]pyridines. scribd.com

Another pathway involves a tandem sp³ C-H amination reaction. This mechanism can include the oxidative dehydrogenation of a benzylamine intermediate, followed by intramolecular amination, another oxidative dehydrogenation step, and finally a rearrangement to yield the heterocyclic product. These reactions frequently utilize an oxidant, such as molecular oxygen from the air, making them atom-economical processes.

Role of Catalysis in Reaction Mechanisms

Catalysis is crucial for enhancing the efficiency, selectivity, and scope of reactions involving substituted benzaldehydes. Both transition metals and advanced materials like Metal-Organic Frameworks (MOFs) have been employed to facilitate these transformations.

Transition metals like copper and palladium are widely used to catalyze the synthesis of heterocycles. Copper catalysts, for example, are effective in promoting oxidative cyclization and amination reactions. Copper(I)-catalyzed transannulation reactions can synthesize imidazo[1,5-a]pyridines from N-heteroaryl aldehydes and alkylamines, using molecular oxygen as the oxidant. scribd.com The mechanism often involves the formation of an imine intermediate, followed by copper-mediated C-H amination and cyclization.

Palladium catalysts are renowned for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. These reactions are instrumental in functionalizing heterocyclic cores that may have been initially synthesized using precursors like this compound. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and exposed metal sites make them excellent heterogeneous catalysts. MOFs can act as Lewis acids or bases, facilitating reactions like Knoevenagel condensations.

For instance, a copper-based MOF, Cu(BDC)MOF, has been shown to catalyze the three-component synthesis of imidazo[1,2-a]pyridines. The reaction involves an intermolecular aza-Michael addition followed by an intramolecular cyclization, all catalyzed by the MOF. The aldehyde and halogen groups on a molecule like this compound could serve as coordination sites for the metal nodes within an MOF, positioning it for subsequent reactions. Bifunctional MOFs containing both acidic and basic sites have demonstrated high efficiency in catalyzing Knoevenagel condensation reactions under mild conditions.

Table 2: Comparison of Catalytic Systems

Catalyst Type Examples Typical Reactions Mechanistic Role
Transition Metals Cu(I), Cu(II), Pd(0), Pd(II) Oxidative Amination, Cross-Coupling, Cyclization Facilitates redox cycles (oxidative addition/reductive elimination), C-H activation.

| MOFs | Cu(BDC)MOF, HKUST-1 | Knoevenagel Condensation, Michael Addition, Cyclization | Provides Lewis acid/base sites, confines reactants in pores, enhances selectivity. |

Computational Chemistry and Theoretical Studies on 4 Amino 3,5 Dichlorobenzaldehyde and Its Derivatives

Quantum Chemical Computations for Structure Optimization

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule. For derivatives of 4-Amino-3,5-dichlorobenzaldehyde, methods like the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly employed to perform geometry optimization. mdpi.combohrium.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and therefore most stable, conformation of the molecule.

The accuracy of these computational models is often validated by comparing the calculated structural parameters with experimental data obtained from X-ray crystallography. mdpi.com For instance, studies on chromene derivatives synthesized using dichlorobenzaldehyde have shown a good agreement between the optimized geometry and the structure determined by X-ray diffraction. mdpi.combohrium.com This concordance between theoretical and experimental results confirms the reliability of the computational approach for predicting molecular structures.

These optimized structures are the starting point for further computational analyses, including the calculation of electronic properties and the simulation of molecular interactions.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and helps to elucidate the mechanism of action of biologically active compounds. Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential as inhibitors of various enzymes and receptors.

For example, Schiff base derivatives incorporating the dichlorobenzaldehyde moiety have been docked into the active sites of proteins like DNA methyltransferase 1 and acetylcholinesterase. mdpi.combohrium.com These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The analysis of these interactions provides insights into the structural requirements for binding and can guide the design of more potent inhibitors. acs.orgnih.gov

The results of docking studies are often presented with a binding energy score, which estimates the affinity of the ligand for the protein. A lower binding energy generally indicates a more stable complex. For instance, docking studies on certain 1,2,4-triazole (B32235) Schiff bases have identified compounds with strong binding affinities to SARS-CoV-2 target proteins, highlighting their therapeutic potential. researchgate.net

Table 1: Example of Molecular Docking Results for a Dichlorophenyl Derivative

Protein Target Ligand Key Interacting Residues Binding Energy (kcal/mol)
Human Acetylcholinesterase Imidazole (B134444) derivative with 2,4-dichlorobenzaldehyde (B42875) TYR124, SER125, GLY121 -8.5

Note: Data is illustrative and compiled from findings on related dichlorophenyl derivatives. mdpi.combohrium.com

Analysis of Electronic Properties (e.g., Dipole Moment, Charge Density Distribution, Ionization Potential)

The electronic properties of a molecule are crucial determinants of its reactivity and intermolecular interactions. Quantum chemical calculations are used to determine several key electronic descriptors for this compound and its derivatives.

Charge Density Distribution: The distribution of electron density in a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In dichlorinated derivatives, the electronegative chlorine atoms create regions of negative potential, influencing the molecule's interaction with biological targets. mdpi.com

Ionization Potential and Electron Affinity: These properties are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity.

Table 2: Calculated Electronic Properties for a Dichlorophenyl-containing Schiff Base

Property Calculated Value Significance
Dipole Moment 3.348 Debye Indicates a polar molecule
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -2.0 eV Relates to electron-accepting ability

Note: Values are representative and based on studies of similar structures. mdpi.commdpi.com

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition states in between. This allows for the prediction of reaction mechanisms and the calculation of activation energies, which determine the reaction rate.

For reactions involving benzaldehydes, such as the condensation with amines to form Schiff bases, theoretical studies can elucidate the multi-step mechanism. This often involves the initial formation of a tetrahedral intermediate called a hemiaminal. mdpi.com Computational analysis can determine the relative stability of such intermediates and the energy barriers for their formation and subsequent dehydration to the final imine product. Studies have shown that the nature of the solvent and the electronic properties of substituents on the benzaldehyde (B42025) ring can significantly influence the reaction pathway and the stability of intermediates. mdpi.com

Furthermore, photochemical reaction pathways, such as the dissociation of benzaldehyde upon exposure to light, can also be modeled. These calculations can identify the primary photoproducts, like formyl and phenyl radicals, by mapping the potential energy surfaces of the excited states. beilstein-journals.org

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to build mathematical models that predict the activity of new compounds.

For derivatives of this compound, 3D-QSAR studies can be performed. ugm.ac.id In this approach, a series of aligned molecules with known biological activities are used to generate a 3D grid. The model then identifies regions where steric bulk, positive or negative charges, or hydrophobic character are correlated with an increase or decrease in activity. These models provide a visual and quantitative guide for designing new, more potent analogues. nih.govnih.gov

For example, a docking-guided 3D-QSAR study on a series of inhibitors can reveal that specific substitutions on the aromatic ring, such as the placement of chloro groups, are crucial for high affinity. ugm.ac.id These insights are invaluable for optimizing lead compounds in drug discovery projects. sysrevpharm.org

Advanced Analytical Methodologies for Characterization of Derived Compounds

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of novel compounds. These techniques probe the interaction of molecules with electromagnetic radiation, providing insights into functional groups, connectivity of atoms, and the electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in identifying the functional groups present in a molecule. In the synthesis of Schiff bases from 4-amino-3,5-dichlorobenzaldehyde, the disappearance of the characteristic N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde, coupled with the appearance of a new band for the azomethine (-C=N-) group, confirms the formation of the desired product. For instance, in a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the absence of the NH2 absorption peaks and the appearance of N=CH peaks in the ¹H-NMR spectra confirmed the formation of the Schiff bases. researchgate.net Similarly, the formation of an imine group in other derivatives was confirmed by the disappearance of the NH2 stretching bands in the FT-IR spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Schiff bases derived from this compound are often colored, and their UV-Vis spectra exhibit characteristic absorption bands. For example, Schiff bases of 4-dimethylaminobenzaldehyde and 4-bromobenzaldehyde (B125591) show distinct peaks in their electronic spectra. researchgate.net The absorption of specific wavelengths of light corresponds to electronic transitions, and the color observed is the complementary color of the light absorbed. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is one of the most powerful tools for determining the precise structure of organic compounds.

¹H NMR Spectroscopy: In derivatives of this compound, the proton signals provide key information about the molecular framework. For example, the chemical shift of the azomethine proton (-N=CH-) in Schiff bases typically appears as a singlet in the downfield region of the spectrum. dergipark.org.tr The integration and splitting patterns of the aromatic protons can also confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of the carbon atom in the azomethine group is a characteristic signal for Schiff bases. dergipark.org.tr Other signals for aromatic and aliphatic carbons help to build a complete picture of the molecular structure. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for verifying the molecular weight of synthesized compounds and for assessing their purity. dergipark.org.tr The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of the molecule. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specific to species with unpaired electrons. While not broadly applicable to all derivatives of this compound, it is a crucial tool for studying derivatives that are stable free radicals, such as those incorporating a nitroxide moiety like TEMPO. koreascience.kr

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is useful for studying the electronic properties and potential applications of fluorescent derivatives. For instance, the analysis of photoluminescence spectra can reveal the emission properties of thin films of derived compounds, which is relevant for applications in photonics. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of compounds and to study their decomposition patterns. For metal complexes of Schiff bases, TGA can confirm the presence of coordinated water molecules by identifying mass loss at specific temperatures. nih.gov The thermal degradation kinetics of novel organic compounds can also be investigated using TGA data. researchgate.net

Elemental Analysis and Purity Assessment

Elemental Analysis: Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition. researchgate.netbohrium.com This technique is a fundamental method for verifying the identity of a newly synthesized compound.

Purity Assessment: The purity of synthesized compounds is critical for their subsequent use and for obtaining reliable characterization data. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess purity by separating the main compound from any impurities. mdpi.com A high purity level is often required for further biological or material science studies. sigmaaldrich.cn

Electrochemical Studies

Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, information about the oxidation and reduction potentials of the analyte can be obtained. For derivatives of this compound, CV can be used to determine their electrochemical behavior, which is relevant for applications in areas such as redox flow batteries or as redox-active materials. koreascience.krdtu.dk The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from cyclic voltammetry data. researchgate.net

Interactive Data Table: Spectroscopic Data for a Derivative of this compound

Below is a representative table of spectroscopic data that would be generated for a hypothetical Schiff base derivative of this compound.

Analytical Technique Observed Data Interpretation
FT-IR (cm⁻¹) ~1620C=N (azomethine) stretch
~3050Aromatic C-H stretch
~800C-Cl stretch
¹H NMR (δ, ppm) ~8.5Singlet, 1H (-N=CH-)
~7.8Singlet, 2H (aromatic)
¹³C NMR (δ, ppm) ~160C=N (azomethine) carbon
~120-150Aromatic carbons
LC-MS (m/z) [M+H]⁺Confirms molecular weight

Interactive Data Table: Electrochemical Data for a Hypothetical Derivative

This table illustrates the type of data obtained from cyclic voltammetry studies.

Parameter Value (V) Significance
Oxidation Potential (Epa) +0.8Potential at which oxidation occurs
Reduction Potential (Epc) -0.5Potential at which reduction occurs
Half-wave Potential (E₁/₂) +0.15(Epa + Epc) / 2, characteristic of the redox couple

Applications in Advanced Medicinal Chemistry Research

Design and Synthesis of Bioactive Heterocycles

The primary application of 4-Amino-3,5-dichlorobenzaldehyde in medicinal chemistry is as a reagent for synthesizing bioactive heterocyclic structures. Researchers utilize this compound to create novel molecular frameworks for therapeutic evaluation.

This compound is employed as a reagent in the synthesis of pyrazolopyridine derivatives that act as inhibitors of phosphodiesterase-4 (PDE-IV). labmix24.comamericanchemicalsuppliers.combiomart.cn PDE-IV is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. The chemical structure of this compound provides a foundation for developing novel molecules that can effectively target this enzyme.

The compound is also instrumental in the synthesis of molecules designed to inhibit the production of Tumor Necrosis Factor-α (TNF-α). labmix24.comamericanchemicalsuppliers.combiomart.cn TNF-α is a critical pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory conditions. Pyrazolopyridine derivatives originating from this compound have been investigated for their potential to modulate TNF-α production, offering a pathway to new anti-inflammatory therapies. labmix24.comamericanchemicalsuppliers.combiomart.cn

In the realm of neuropharmacology, this compound serves as a reagent for the creation of amino acid derivatives that function as Neuropeptide Y (NPY) antagonists. labmix24.comamericanchemicalsuppliers.combiomart.cn NPY and its receptors are involved in various physiological processes, including appetite regulation and anxiety. The development of antagonists for NPY receptors is a significant area of research for potential treatments of obesity and mood disorders. labmix24.comamericanchemicalsuppliers.combiomart.cn

Antibacterial and Antimicrobial Agent Research

The search for new antimicrobial agents to combat resistant pathogens is a critical area of research. Derivatives of this compound, particularly Schiff bases, have been synthesized and evaluated for their potential antibacterial and antifungal properties.

Schiff bases are a class of compounds synthesized from aldehydes and primary amines, and those derived from substituted benzaldehydes have shown promise as antimicrobial agents. Research has demonstrated that Schiff bases created from dichlorobenzaldehyde isomers exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, studies on Schiff bases derived from 2,4-dichlorobenzaldehyde (B42875) have shown significant antibacterial effects. researchgate.net While specific data for this compound derivatives is part of ongoing research, the activity of related compounds underscores the potential of this chemical class.

Table 1: Representative Antibacterial Activity of Dichlorobenzaldehyde Schiff Bases This table shows illustrative findings for Schiff bases derived from 2,4-dichlorobenzaldehyde, indicating the potential antibacterial efficacy of this compound class.

Bacterial StrainCompoundActivity (MIC µg/mL)Reference
S. aureusSchiff base of 2,4-dichlorobenzaldehyde>166.5 µM researchgate.net
B. subtilisSchiff base of 2,4-dichlorobenzaldehyde>166.5 µM researchgate.net
E. coliSchiff base of 2,4-dichlorobenzaldehyde83.2 µM researchgate.net
P. aeruginosaSchiff base of 2,4-dichlorobenzaldehyde>166.5 µM researchgate.net

Data is representative of dichlorobenzaldehyde derivatives to illustrate the research area.

Derivatives of dichlorobenzaldehydes have also been investigated for their effectiveness against fungal pathogens. mdpi.com Inulin (B196767) derivatives modified with Schiff bases synthesized from 3,4-dichlorobenzaldehyde (B146584) completely inhibited the growth of tested fungi at a concentration of 1.0 mg/mL. mdpi.com Metal complexes of Schiff bases derived from 2,4-dichlorobenzaldehyde have also been screened for their antifungal activity against species like Aspergillus niger and A. flavus, with the metal complexes showing enhanced activity compared to the Schiff bases alone. nih.gov

Table 2: Representative Antifungal Activity of Dichlorobenzaldehyde Derivatives This table presents findings for inulin derivatives modified with a Schiff base from 3,4-dichlorobenzaldehyde, highlighting the antifungal potential of such structures.

Fungal StrainCompoundInhibition at 1.0 mg/mLReference
Botrytis cinerea3,4-dichlorobenzylidene inulin derivativeComplete mdpi.com
Fusarium oxysporum f. sp. cucumerium Owen3,4-dichlorobenzylidene inulin derivativeComplete mdpi.com
Fusarium oxysporum f. sp. niveum3,4-dichlorobenzylidene inulin derivativeComplete mdpi.com
Phomopsis asparagi3,4-dichlorobenzylidene inulin derivativeComplete mdpi.com

Data is representative of dichlorobenzaldehyde derivatives to illustrate the research area.

Anticancer and Antiproliferative Research

Derivatives of this compound have been investigated for their potential as anticancer and antiproliferative agents against various human cancer cell lines.

One study reported the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile from 2,5-dichlorobenzaldehyde. bohrium.com This compound demonstrated promising cytotoxic activities against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). bohrium.com Similarly, novel 1,3-thiazolidin-4-one analogues were synthesized using 2,3-dichlorobenzaldehyde (B127699) and evaluated for their in vitro antitumor activity against Dalton's lymphoma ascites (DLA) cells. scholarsresearchlibrary.com The compound 2-(2,3-dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one inhibited 68% of DLA tumor cells at a concentration of 100 mcg/ml. scholarsresearchlibrary.com

A novel derivative of thymoquinone, TQFL19, was synthesized by reacting 3-amino-5-isopropyl-2-methylcyclohexa-2,5-diene-1,4-dione (NTQ) with 3,5-dichlorobenzaldehyde (B167965). mdpi.com TQFL19 exhibited potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines (4T1, BT-549, and MDA-MB-231), induced apoptosis, and arrested the cell cycle. mdpi.com In vivo studies using a mice allograft of 4T1 cells confirmed that TQFL19 could hinder the growth, migration, and metastasis of TNBC cells. mdpi.com

The table below summarizes the findings of anticancer research involving dichlorobenzaldehyde derivatives.

Derivative ClassSpecific CompoundCancer Cell Line(s)Key FindingsReference
Benzo[f]chromene3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231, A549, MIA PaCa-2Promising cytotoxic activities bohrium.com
Thiazolidin-4-one2-(2,3-dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-oneDalton's Lymphoma Ascites (DLA)68% inhibition of tumor cells at 100 mcg/ml scholarsresearchlibrary.com
Thymoquinone DerivativeTQFL19 ((E)-3-((3,5-dichlorobenzylidene) amino)-5-isopropyl-2-methylcyclohexa-2,5-diene-1,4-dione)4T1, BT-549, MDA-MB-231 (TNBC)Potent cytotoxicity, induced apoptosis, cell cycle arrest, inhibited growth and metastasis mdpi.com

Antiviral and Antimalarial Agent Research

The structural scaffold of this compound has been utilized in the development of compounds with potential antiviral and antimalarial properties.

In the realm of antiviral research, new 1,2,4-triazole (B32235) derivatives have been synthesized by reacting the starting compound with 3,5-dichlorobenzaldehyde. derpharmachemica.com These compounds were subsequently evaluated for their antiviral activity. derpharmachemica.com Another study focused on the synthesis of 2-thiopyrimidine-5-carbonitrile derivatives starting from 2,4-dichlorobenzaldehyde, with some of the newly synthesized compounds being investigated as antiviral agents against Bovine Viral Diarrhea Virus (BVDV). ekb.eg

For antimalarial research, a series of new 2,4-diamino-6,8-diaryl-5,6-dihydro-8H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidines were synthesized as potential antifolate antimalarials. bohrium.com The biological activity testing showed that 3,4-dichloro substitution had some effect against Plasmodium berghei in mice, although it was less effective than CF3 substitution. bohrium.com In a different approach, cyclopropyl (B3062369) carboxamides were explored for their antimalarial activity. nih.gov The investigation revealed that 3,5-dichloro substitution on the pendant aryl ring did not improve activity compared to the unsubstituted analog. nih.gov

Research into Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic, Antihypertensive)

Beyond antimicrobial, anticancer, and antiviral applications, derivatives of dichlorobenzaldehydes have been explored for a range of other pharmacological activities.

Anti-inflammatory and Analgesic Activity: Pyrrole derivatives have been synthesized and shown to possess anti-inflammatory and analgesic activities. scirp.orgscirp.org In one study, o-aminonitrile derivatives were condensed with 2,4-dichlorobenzaldehyde to afford benzylidenimino derivatives, which were among the compounds tested for anti-inflammatory and analgesic effects. scirp.orgscirp.org Some of the synthesized compounds exhibited potency comparable to the reference drug indomethacin. scirp.org

Antihypertensive Activity: Semicarbazone derivatives of 2,6-dichlorobenzaldehyde (B137635) have been synthesized and investigated for their antihypertensive properties in spontaneously hypertensive rats. nih.gov Several of these compounds demonstrated potent antihypertensive effects when administered orally, without causing hypotension in normotensive dogs. nih.gov This suggests a specific mechanism of action related to hypertension.

The diverse pharmacological activities of dichlorobenzaldehyde derivatives are summarized in the table below.

Pharmacological ActivityCompound ClassKey FindingsReference
Anti-inflammatory & AnalgesicPyrrole derivativesPotency comparable to indomethacin scirp.orgscirp.org
AntihypertensiveSemicarbazonesPotent antihypertensive effects in hypertensive rats without affecting normotensive subjects nih.gov

Q & A

Basic Questions

Q. What are the key steps for synthesizing 4-Amino-3,5-dichlorobenzaldehyde derivatives?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization. Purification often employs water-ethanol mixtures to isolate the product as a crystalline solid (65% yield reported in similar syntheses) .
  • Key Considerations : Monitor reaction time (e.g., 4 hours for condensation) and use vacuum distillation to remove solvents efficiently.

Q. How is this compound characterized experimentally?

  • Methodological Answer : Characterization typically includes:

  • Melting Point Analysis : Determine purity via observed melting points (e.g., 141–143°C for analogous compounds) .
  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and IR to identify aldehyde (-CHO) and amine (-NH₂) functional groups.
  • Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry, as demonstrated for structurally related sulfonamide derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard-aware practices:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts.
  • Emergency Measures : Train personnel in using eye-wash stations and safety showers, as recommended in SDS guidelines for chlorinated aromatics .

Advanced Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity in cyclization steps .
  • Catalyst Screening : Test acidic (e.g., glacial acetic acid) or basic catalysts to accelerate condensation.
  • Temperature Control : Optimize reflux duration (e.g., 18 hours for hydrazide cyclization) to balance yield and side-product formation .
    • Data-Driven Approach : Use design of experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry).

Q. How do substituent positions influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing chlorine atoms meta to the aldehyde group activate the ring for NAS.
  • Steric Considerations : Steric hindrance from 3,5-dichloro substituents may slow reactions; use bulky nucleophiles with caution.
  • Experimental Validation : Compare reaction rates with mono-chlorinated analogs (e.g., 4-chlorobenzaldehyde) to quantify substituent effects .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Case Study : For ambiguous peaks, cross-reference with XRD-derived bond lengths and angles to confirm structural assignments .

Q. What strategies validate the crystal structure of novel derivatives?

  • Methodological Answer :

  • XRD Refinement : Collect high-resolution data (θ ≤ 25°) and refine structures using software like SHELXL.
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O) to explain packing motifs.
  • Crystallographic Databases : Cross-check against Cambridge Structural Database (CSD) entries for similar compounds .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize samples from different solvent systems (e.g., ethanol vs. acetone) and compare melting ranges.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or impurities.
  • Literature Review : Contextualize results with synthesis conditions (e.g., solvent, heating rate) from prior studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.